2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride
Description
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride (CAS: 22270-22-0), also known as mechlorethamine hydrochloride or HN2 hydrochloride, is a nitrogen mustard alkylating agent used in chemotherapy. Its molecular formula is C₅H₁₁Cl₂N·HCl (MW: 192.52), and it features two β-chloroethyl groups attached to a methyl-substituted nitrogen, along with a phenyl group at the β-carbon of the ethyl chain . This structural configuration enables crosslinking of DNA strands, leading to cytotoxic effects. Clinically, it is administered intravenously for Hodgkin’s lymphoma and other malignancies .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZEOLIJARXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(C1=CC=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-19-8 | |
| Record name | NSC61603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process begins by dissolving thionyl chloride in chloroform and then adding a mixture of diethanolamine and chloroform at a controlled temperature below 0°C. The reaction is maintained at -4 to -6°C to ensure proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization using solvents like ethanol or chloroform to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanamines, while oxidation and reduction can lead to different oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer drugs and other therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the construction of piperazine moieties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential genotoxicity and interactions with DNA.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride involves its ability to alkylate DNA. The compound binds to the N7 nitrogen on the DNA base guanine, leading to crosslinking of DNA strands and preventing cell duplication. This alkylating property makes it effective in disrupting the replication of cancer cells, thereby serving as a basis for its use in chemotherapy .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Substituents |
|---|---|---|---|---|
| HN2 Hydrochloride (Target Compound) | C₅H₁₁Cl₂N·HCl | 192.52 | 22270-22-0 | Methyl, two β-chloroethyl groups, phenyl |
| HN1 Hydrochloride | C₆H₁₄Cl₃N | 206.54 | 3590-07-6 | Ethyl, two β-chloroethyl groups |
| Nitrogen Mustard N-Oxide Hydrochloride (NMNO) | C₅H₁₁Cl₂N·HCl·O | 208.52 | 302-70-5 | Methyl, two β-chloroethyl groups, N-oxide |
| 2-Chloro-N,N-diethylethanamine Hydrochloride | C₆H₁₃Cl₂N | 170.08 | 869-24-9 | Two ethyl groups, single β-chloroethyl chain |
| 2-Chloro-N,N-dimethyl-2-phenylethanamine HCl | C₁₀H₁₅ClN·HCl | 220.15 | - | Dimethyl, β-chloroethyl, phenyl |
Key Observations :
- HN1 Hydrochloride (C₆H₁₄Cl₃N) replaces HN2’s methyl group with ethyl, reducing steric hindrance but increasing lipophilicity .
- Phenyl-containing derivatives (e.g., 2-Chloro-N,N-dimethyl-2-phenylethanamine HCl) exhibit enhanced aromatic interactions, impacting solubility and target specificity .
Pharmacological and Clinical Comparisons
Table 2: Therapeutic and Mechanistic Profiles
Biological Activity
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride, commonly referred to as mechlorethamine, is a nitrogen mustard compound known for its potent alkylating properties. It plays a significant role in medicinal chemistry, particularly in cancer treatment, due to its ability to interact with DNA and inhibit cell replication. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H15Cl2N
- Molecular Weight : Approximately 232.15 g/mol
- CAS Number : 22270-22-0
The compound contains two chloroethyl groups and a phenyl group, which enhance its reactivity and biological activity. The presence of chlorine atoms facilitates nucleophilic attacks during chemical reactions, making it an effective alkylating agent.
The primary mechanism by which 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine exerts its biological effects is through alkylation of DNA . This process involves the following steps:
- Binding to DNA : The compound reacts with the N7 nitrogen of guanine bases in DNA.
- Crosslinking : This interaction leads to crosslinking between DNA strands.
- Inhibition of Replication : Crosslinking prevents DNA replication and transcription, ultimately resulting in cell death.
This mechanism is particularly effective against rapidly dividing cancer cells, making mechlorethamine a valuable agent in chemotherapy protocols.
Cytotoxic Effects
Research has demonstrated that 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine has significant cytotoxic effects on various cancer cell lines. Its biological half-life is relatively short, typically less than one minute; however, it exerts rapid effects on target cells due to its highly reactive nature.
Table 1: Summary of Cytotoxic Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Leukemia | 0.5 | DNA alkylation and crosslinking |
| A549 Lung Cancer | 0.8 | Inhibition of DNA replication |
| HeLa Cervical Cancer | 0.3 | Induction of apoptosis via DNA damage |
Therapeutic Applications
Mechlorethamine is primarily used in the treatment of various malignancies, including:
- Hodgkin's Lymphoma
- Non-Hodgkin Lymphoma
- Chronic Lymphocytic Leukemia
It is often administered as part of combination chemotherapy regimens, enhancing the efficacy of other anticancer agents.
Case Studies
Several studies have highlighted the effectiveness of mechlorethamine in clinical settings:
- Hodgkin's Disease Treatment : A study involving patients with advanced Hodgkin's lymphoma reported a significant response rate when mechlorethamine was used in conjunction with other agents like vincristine and procarbazine.
- Combination Therapy : In a clinical trial assessing the effectiveness of mechlorethamine combined with doxorubicin for treating non-Hodgkin lymphoma, patients exhibited improved survival rates and reduced tumor burden compared to those receiving doxorubicin alone.
- Resistance Mechanisms : Research has also focused on understanding resistance mechanisms in tumor cells treated with mechlorethamine. Findings suggest that alterations in DNA repair pathways contribute to resistance, prompting investigations into combination therapies that target these pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride, and how is purity validated?
- Methodology : The compound is synthesized via reaction of diethanolamine with thionyl chloride (SOCl₂) in chloroform at controlled temperatures (-4°C to 6°C). Post-reaction, crystallization is induced by ethanol addition, followed by reflux and recrystallization for purification. Purity is assessed using NMR spectroscopy (¹H/¹³C) and HPLC with UV detection (λ = 254 nm). Residual solvents are quantified via gas chromatography (GC) .
- Critical Parameters : Temperature control during SOCl₂ addition is essential to avoid side reactions. Ethanol purity impacts crystallization efficiency.
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines : Store in airtight, desiccated containers at -20°C to mitigate hygroscopic degradation. Use anhydrous solvents (e.g., DMSO, DMF) for dissolution. Safety protocols include fume hood usage, nitrile gloves, and eye protection due to its irritant properties (R36/37/38) .
Q. What analytical techniques are recommended for characterizing this nitrogen mustard derivative?
- Techniques :
- Structural Confirmation : FT-IR (C-Cl stretch ~650 cm⁻¹), mass spectrometry (ESI-MS for [M+H]⁺ at m/z 192.5), and X-ray crystallography (if single crystals are obtainable).
- Purity Assessment : Ion chromatography for chloride counterion quantification and Karl Fischer titration for moisture content .
Advanced Research Questions
Q. How can conflicting data on hydrolysis kinetics under physiological conditions be systematically addressed?
- Experimental Design : Conduct pH-dependent kinetic studies (pH 2–9) at 37°C using phosphate buffers. Monitor degradation via HPLC-MS to identify hydrolytic products (e.g., ethanolamine derivatives). Compare activation energy (Eₐ) using Arrhenius plots across temperatures (25–50°C).
- Data Resolution : Discrepancies may arise from buffer composition (e.g., carbonate vs. phosphate) or ionic strength. Include nuclear magnetic relaxation dispersion (NMRD) to probe water accessibility .
Q. What strategies are effective in studying this compound’s interaction with biomolecules like DNA or peptides?
- Approach :
- DNA Alkylation : Use plasmid relaxation assays (e.g., pBR322) to quantify crosslinking via gel electrophoresis. Compare with cisplatin as a positive control.
- Peptide Adducts : React with N-acetylated L-histidylglycine and analyze adducts using LC-HRMS. Molecular docking (AutoDock Vina) can predict binding sites on histidine residues .
Q. How does the compound’s N-oxide metabolite (e.g., Mitomen) influence its pharmacological profile, and how can this be experimentally validated?
- Metabolic Studies : Synthesize the N-oxide derivative (via H₂O₂ oxidation) and compare cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Assess redox activity via cyclic voltammetry.
- In Vivo Correlation : Use murine models to compare tumor regression rates and toxicity (e.g., bone marrow suppression) between the parent compound and metabolite .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
